GSK2820151
Description
GSK2820151 is a potent, orally available small-molecule inhibitor targeting the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT). It binds competitively to the acetylated lysine recognition sites of BET bromodomains, disrupting their interaction with chromatin and suppressing transcription of oncogenes such as MYC and BCL-2. Preclinically, this compound demonstrated robust anti-proliferative activity in solid tumor cell lines (e.g., prostate, breast, and lung cancers) and efficacy in xenograft models .
A Phase I clinical trial (NCT02630251) evaluated its safety, pharmacokinetics (PK), and pharmacodynamics (PD) in advanced or recurrent solid tumors. However, the trial was terminated to prioritize the development of GSK525762 (I-BET762), another BET inhibitor with a more favorable risk-benefit profile . Despite its discontinuation, this compound remains a key reference compound for BET inhibitor research due to its unique structural class and preclinical validation .
Properties
Molecular Formula |
C22H32ClN3O3 |
|---|---|
Appearance |
Solid powder |
Synonyms |
GSK2820151; GSK-2820151; GSK 2820151.; Unknown |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar BET Inhibitors
The following table summarizes key BET inhibitors in clinical development, with a focus on structural, mechanistic, and clinical distinctions:
Structural and Mechanistic Differences
- Pan-BET vs. Selective Inhibitors: this compound is a pan-BET inhibitor, non-selectively targeting all BET family members, which may contribute to reversible side effects (e.g., thrombocytopenia, fatigue) observed in early trials .
- Dual Mechanisms : BAY 1238097 uniquely inhibits BET proteins and NF-κB/TLR/JAK/STAT signaling, broadening its anti-tumor scope but increasing toxicity risks .
Clinical Progress and Outcomes
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